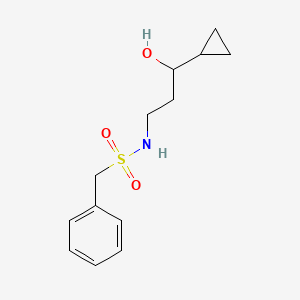

N-(3-cyclopropyl-3-hydroxypropyl)-1-phenylmethanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-cyclopropyl-3-hydroxypropyl)-1-phenylmethanesulfonamide, also known as CPPS, is a compound that has been extensively studied for its potential applications in scientific research. CPPS is a sulfonamide derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a wide range of fields. In

Aplicaciones Científicas De Investigación

Asymmetric Synthesis and Catalysis

The study of asymmetric cyclopropanations highlights the role of N-(arylsulfonyl)prolinate catalyzed decomposition in synthesizing functionalized cyclopropanes with high enantioselectivity. This process, utilizing cyclic N-(arylsulfonyl)amino acids as ligands, showcases the potential of N-(3-cyclopropyl-3-hydroxypropyl)-1-phenylmethanesulfonamide derivatives in asymmetric synthesis, offering a pathway to synthesize stereochemically complex molecules with potential applications in drug development and synthetic chemistry (Davies et al., 1996).

Annulation Reactions

Lewis acid catalyzed (3 + 2)-annulations of donor-acceptor cyclopropanes, involving compounds like N-(3-cyclopropyl-3-hydroxypropyl)-1-phenylmethanesulfonamide, provide a method for constructing cyclopentene sulfonamides. This process offers a straightforward approach to synthesizing compounds with potential pharmacological activities, showcasing the versatility of sulfonamide derivatives in creating complex molecular architectures (Mackay et al., 2014).

Heterocyclic Chemistry

The synthesis of phenyl 2-aminopyridine-3-sulfonates from phenyl cyanomethanesulfonate demonstrates the utility of N-(3-cyclopropyl-3-hydroxypropyl)-1-phenylmethanesulfonamide in heterocyclic chemistry. This pathway enables the production of compounds with significance in pharmaceutical and medicinal chemistry, highlighting the broad applicability of sulfonamide derivatives in the synthesis of biologically active molecules (Fischer & Troschütz, 2003).

Fungicidal Applications

The design and synthesis of N-substituted phenyl-2-acyloxycyclohexylsulfonamides, with compounds like N-(3-cyclopropyl-3-hydroxypropyl)-1-phenylmethanesulfonamide serving as key intermediates, have led to the discovery of compounds with high fungicidal activity. This research underscores the potential of sulfonamide derivatives in agricultural applications, particularly in developing new fungicides with improved efficacy against various fungal pathogens (Li et al., 2013).

Polymeric Materials

The synthesis of cardo polysulfonates utilizing 1,1-bis (4-hydroxy phenyl) cyclohexane/1,1-bis (3-methyl-4-hydroxy phenyl) cyclohexane, where N-(3-cyclopropyl-3-hydroxypropyl)-1-phenylmethanesulfonamide could potentially serve as a structural analogue, demonstrates the application of sulfonamide derivatives in material science. These polymers, characterized by their solubility, acid and alkali resistance, and moderate biological activity, highlight the role of sulfonamide derivatives in developing new materials with specific properties for various industrial applications (Karia & Parsania, 1999).

Propiedades

IUPAC Name |

N-(3-cyclopropyl-3-hydroxypropyl)-1-phenylmethanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3S/c15-13(12-6-7-12)8-9-14-18(16,17)10-11-4-2-1-3-5-11/h1-5,12-15H,6-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXCYUWMJJPMUBJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CCNS(=O)(=O)CC2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[6-(tert-butylsulfonyl)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(2,3-dihydro-1H-inden-5-yl)acetamide](/img/structure/B2375504.png)

![4-[5-(1H-pyrrol-2-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B2375507.png)

![N-[3-(cyclopentyloxy)phenyl]-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2375516.png)

![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2375518.png)

![2-(4-fluorophenyl)-5-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)

![2-Cyclopentylsulfanyl-1-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]ethanone](/img/structure/B2375521.png)

![4-(benzo[d][1,3]dioxol-5-yl)-N-(5-methylpyridin-2-yl)thiazol-2-amine](/img/structure/B2375523.png)